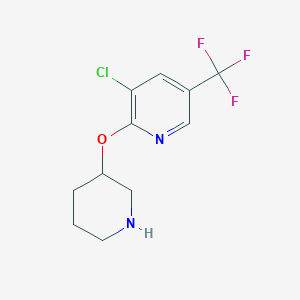3-Chloro-2-(piperidin-3-yloxy)-5-(trifluoromethyl)pyridine
CAS No.: 1242268-26-3
Cat. No.: VC2820620
Molecular Formula: C11H12ClF3N2O
Molecular Weight: 280.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1242268-26-3 |
|---|---|
| Molecular Formula | C11H12ClF3N2O |
| Molecular Weight | 280.67 g/mol |
| IUPAC Name | 3-chloro-2-piperidin-3-yloxy-5-(trifluoromethyl)pyridine |
| Standard InChI | InChI=1S/C11H12ClF3N2O/c12-9-4-7(11(13,14)15)5-17-10(9)18-8-2-1-3-16-6-8/h4-5,8,16H,1-3,6H2 |
| Standard InChI Key | CLGJXWYFGCLJIF-UHFFFAOYSA-N |
| SMILES | C1CC(CNC1)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
| Canonical SMILES | C1CC(CNC1)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Introduction
Chemical Identification and Structural Properties
Basic Identification
3-Chloro-2-(piperidin-3-yloxy)-5-(trifluoromethyl)pyridine is a heterocyclic compound characterized by a pyridine ring with specific functional group substitutions. The compound features a chlorine atom at position 3, a piperidin-3-yloxy group at position 2, and a trifluoromethyl group at position 5 of the pyridine ring. This chemical entity is registered with specific identifiers that facilitate its recognition and cataloging in chemical databases, as presented in Table 1 below.
Table 1: Identification Parameters of 3-Chloro-2-(piperidin-3-yloxy)-5-(trifluoromethyl)pyridine
| Parameter | Value |
|---|---|
| CAS Number | 1242268-26-3 |
| Molecular Formula | C₁₁H₁₂ClF₃N₂O |
| Molecular Weight | 280.67 g/mol |
| IUPAC Name | 3-chloro-2-piperidin-3-yloxy-5-(trifluoromethyl)pyridine |
| PubChem Compound ID | 51072022 |
The compound's molecular formula indicates a complex structure containing 11 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, 2 nitrogen atoms, and 1 oxygen atom.
Structural Characteristics
The compound's structure is defined by a pyridine core with three key substituents. The pyridine ring serves as the primary scaffold, with the chlorine atom at position 3 providing potential for halogen bonding interactions. The trifluoromethyl group at position 5 contributes to the compound's lipophilicity and metabolic stability, while the piperidin-3-yloxy substituent at position 2 introduces a basic nitrogen-containing ring system connected through an oxygen linker.
The structural representation can be described using various chemical notation systems, which are essential for computational chemistry and database searches:
Table 2: Structural Notation Systems for 3-Chloro-2-(piperidin-3-yloxy)-5-(trifluoromethyl)pyridine
| Notation System | Representation |
|---|---|
| Standard InChI | InChI=1S/C11H12ClF3N2O/c12-9-4-7(11(13,14)15)5-17-10(9)18-8-2-1-3-16-6-8/h4-5,8,16H,1-3,6H2 |
| Standard InChIKey | CLGJXWYFGCLJIF-UHFFFAOYSA-N |
| SMILES | C1CC(CNC1)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
| Canonical SMILES | C1CC(CNC1)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
These notations provide a standardized way to represent the chemical structure in digital systems and facilitate computational analyses and structure searches.
Physical and Chemical Properties
Physical Properties
As a heterocyclic organic compound, 3-Chloro-2-(piperidin-3-yloxy)-5-(trifluoromethyl)pyridine exhibits properties typical of similar substituted pyridines. While specific experimental physical properties data is limited in the available literature, certain properties can be inferred based on its structural features. The presence of the trifluoromethyl group likely contributes to increased lipophilicity, while the piperidine ring introduces a basic center that may influence the compound's behavior in various pH environments.
Chemical Reactivity
The reactivity profile of 3-Chloro-2-(piperidin-3-yloxy)-5-(trifluoromethyl)pyridine is influenced by several structural features:
-
The chlorine substituent at position 3 of the pyridine ring can potentially undergo nucleophilic aromatic substitution reactions.
-
The trifluoromethyl group at position 5 acts as an electron-withdrawing group, potentially activating the pyridine ring for nucleophilic attack.
-
The piperidine nitrogen provides a basic site that can participate in acid-base reactions and potentially serve as a hydrogen bond acceptor in biological systems.
-
The ether linkage between the pyridine and piperidine rings introduces a point of conformational flexibility in the molecule.
Comparison with Related Compounds
Structural Analogs
| Feature | 3-Chloro-2-(piperidin-3-yloxy)-5-(trifluoromethyl)pyridine | 3-Chloro-2-(piperidin-4-yloxy)-5-(trifluoromethyl)pyridine |
|---|---|---|
| CAS Number | 1242268-26-3 | 1092352-80-1 |
| InChIKey | CLGJXWYFGCLJIF-UHFFFAOYSA-N | DKEQXMXJTFKZCS-UHFFFAOYSA-N |
| Piperidine Attachment | Position 3 | Position 4 |
| PubChem ID | 51072022 | 30772184 |
Related Pyridine Derivatives
Other compounds with similar structural features include 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine, which shares the chlorine and trifluoromethyl substituents on a pyridine ring but lacks the piperidine-oxy moiety. This related compound has established synthetic protocols that might be adaptable for the synthesis of our target compound .
More complex derivatives like 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267) incorporate similar structural elements within larger molecular frameworks and have demonstrated specific biological activities, including inhibition of bacterial phosphopantetheinyl transferase .
Synthesis and Preparation
Reaction Conditions
Based on similar synthetic procedures for related compounds, the following reaction conditions might be applicable:
-
Temperature: Typically between 80-100°C for nucleophilic aromatic substitution reactions.
-
Solvents: Polar aprotic solvents like DMF, DMSO, or acetonitrile are commonly used.
-
Bases: Potassium carbonate, sodium hydride, or triethylamine might be employed to facilitate the reaction.
-
Reaction time: Depending on reactivity, the reaction might require 6-24 hours for completion .
A specific example from related chemistry indicates that when synthesizing chlorinated trifluoromethylpyridines, reaction conditions of 100°C for 10 hours in DMF with thionyl chloride can yield high-efficiency products (86% yield in the case of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume